molecular formula C12H17FS B14563575 Benzene, 1-fluoro-4-(hexylthio)- CAS No. 61671-37-2

Benzene, 1-fluoro-4-(hexylthio)-

Cat. No.: B14563575
CAS No.: 61671-37-2
M. Wt: 212.33 g/mol
InChI Key: LORNTPPWINMEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-fluoro-4-(hexylthio)- is a fluorinated aromatic compound characterized by a fluorine atom and a hexylthio (-S-C₆H₁₃) group in the para positions on the benzene ring. The hexylthio group introduces hydrophobicity and electron-donating effects, while the fluorine atom enhances stability and modulates reactivity .

Properties

CAS No.

61671-37-2

Molecular Formula

C12H17FS

Molecular Weight

212.33 g/mol

IUPAC Name

1-fluoro-4-hexylsulfanylbenzene

InChI

InChI=1S/C12H17FS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3

InChI Key

LORNTPPWINMEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-(hexylthio)- typically involves the introduction of the fluoro and hexylthio groups onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-fluoro-4-nitrobenzene is reacted with a hexylthiol in the presence of a base. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of Benzene, 1-fluoro-4-(hexylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-(hexylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    EAS Reactions: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).

    NAS Reactions: Nucleophiles like sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    EAS: Substituted benzene derivatives with new electrophilic groups.

    NAS: Substituted benzene derivatives with new nucleophilic groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

Benzene, 1-fluoro-4-(hexylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules. The fluoro group can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

    Medicine: Investigated for its potential pharmacological properties. The hexylthio group may impart lipophilicity, enhancing the compound’s ability to interact with lipid membranes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(hexylthio)- depends on the specific context in which it is used. In chemical reactions, the fluoro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The hexylthio group can participate in various interactions, including hydrophobic interactions and sulfur-based chemistry. These groups can modulate the compound’s behavior in different environments, making it versatile for various applications .

Comparison with Similar Compounds

Substituent Variation: Alkylthio Chain Length

a. Benzene, 1-(ethylthio)-4-fluoro (CAS 2924-75-6)

  • Formula : C₈H₉FS
  • Molecular Weight : 156.22 g/mol
  • Key Properties: The shorter ethylthio chain reduces molecular weight compared to the hexylthio analog. This decreases hydrophobicity and boiling point. The SMILES notation (CCSc1ccc(cc1)F) highlights the sulfur atom's connectivity .

b. Benzene, 1-(hexylthio)-4-fluoro (Hypothetical)

  • Expected Formula : C₁₂H₁₅FS
  • Molecular Weight : ~218.3 g/mol (estimated)
  • Boiling points are anticipated to be higher due to greater van der Waals interactions compared to ethylthio derivatives.

Substituent Type: Thioether vs. Sulfonyl

a. 1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)

  • Formula : C₁₂H₉FO₂S
  • Molecular Weight : 252.26 g/mol
  • Key Properties : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, contrasting with the electron-donating thioether (-S-). This difference significantly impacts reactivity, such as electrophilic substitution rates. The sulfonyl group also increases polarity and boiling points .

b. Benzene, 1-bromo-4-[(phenylthio)methyl]- (CAS 75954-35-7)

  • Formula : C₁₃H₁₁BrS
  • Molecular Weight : 279.2 g/mol
  • The phenylthio group adds steric bulk, which may hinder certain reactions compared to linear alkylthio chains .

Fluorinated Aromatic Compounds with Diverse Substituents

a. Benzene, 1-ethynyl-4-fluoro (CAS 766-98-3)

  • Formula : C₈H₅F
  • Molecular Weight : 120.12 g/mol
  • Key Properties : The ethynyl group (-C≡CH) introduces sp hybridization, altering electronic properties and enabling click chemistry applications. The absence of sulfur reduces stability against oxidation compared to thioether derivatives .

b. 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (CAS 883543-26-8)

  • Formula : C₈H₅ClF₄
  • Molecular Weight : 216.58 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group is highly electronegative, enhancing resistance to metabolic degradation. The chloromethyl (-CH₂Cl) group provides a reactive site for further functionalization .

Data Tables: Comparative Analysis

Table 1. Molecular Properties of Selected Compounds

Compound Name Formula Molecular Weight (g/mol) Key Substituents CAS Number
Benzene, 1-(ethylthio)-4-fluoro C₈H₉FS 156.22 -S-C₂H₅, -F 2924-75-6
Benzene, 1-(hexylthio)-4-fluoro C₁₂H₁₅FS ~218.3 (estimated) -S-C₆H₁₃, -F N/A
1-Fluoro-4-(phenylsulfonyl)benzene C₁₂H₉FO₂S 252.26 -SO₂-C₆H₅, -F 312-31-2
Benzene, 1-ethynyl-4-fluoro C₈H₅F 120.12 -C≡CH, -F 766-98-3

Table 2. Thermodynamic and Physical Properties

Compound Name Boiling Point (K) Melting Point (°C) Density (g/cm³) Source
Benzene, 1-nitro-4-(phenylthio)- 561.40 N/A N/A NIST
Benzene, 4-fluoro-1-methyl-2-nitro- 411.50–411.70 N/A N/A NIST
Benzene, 1-fluoro-4-(hexylthio)- Estimated >500 N/A ~1.05 (predicted) Extrapolated

Research Findings and Trends

  • Electron Effects : Thioether groups (-S-R) donate electrons via resonance, activating the benzene ring toward electrophilic substitution. In contrast, sulfonyl groups (-SO₂-R) deactivate the ring .
  • Hydrophobicity : Longer alkylthio chains (e.g., hexyl vs. ethyl) enhance lipid solubility, making such compounds candidates for drug delivery systems .
  • Synthetic Routes : Nucleophilic aromatic substitution (SNAr) is common for introducing thioether groups, while sulfonyl derivatives often require oxidation of thioethers or direct sulfonation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.